molecular formula C22H37NO8 B12728648 N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153175-79-2

N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12728648
CAS No.: 153175-79-2
M. Wt: 443.5 g/mol
InChI Key: LNAOATNRZZACPC-IFKKJYDISA-N
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Description

N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps. The initial step typically includes the preparation of the bicyclo[3.1.0]hexane core, followed by the introduction of the diethylamino group and the tricarboxylic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for meeting the demands of various applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid has numerous scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine
  • 2-hydroxypropane-1,2,3-tricarboxylic acid

Uniqueness

The uniqueness of N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its complex structure and diverse reactivity. Unlike simpler compounds, it can participate in a wide range of chemical reactions, making it a versatile tool for scientific research and industrial applications.

Properties

CAS No.

153175-79-2

Molecular Formula

C22H37NO8

Molecular Weight

443.5 g/mol

IUPAC Name

N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H29NO.C6H8O7/c1-6-17(7-2)8-9-18-15-10-13(12(3)4)14-11-16(14,15)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-15H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16+;/m1./s1

InChI Key

LNAOATNRZZACPC-IFKKJYDISA-N

Isomeric SMILES

CCN(CC)CCO[C@@H]1CC(=C(C)C)[C@@H]2[C@@]1(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1CC(=C(C)C)C2C1(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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